molecular formula C15H19N3O4S B6502247 5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole CAS No. 1396806-78-2

5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B6502247
CAS No.: 1396806-78-2
M. Wt: 337.4 g/mol
InChI Key: IMSVFLISAJOJOH-UHFFFAOYSA-N
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Description

The compound 5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyphenylmethyl group and a 1-(ethanesulfonyl)azetidin-3-yl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry . The ethanesulfonyl group on the azetidine enhances solubility and may influence receptor binding, while the 2-methoxyphenylmethyl substituent contributes to lipophilicity and aromatic interactions .

Synthetic routes for analogous compounds involve cyclization reactions, such as the condensation of amidoximes with carboxylic acid derivatives or intramolecular cyclization of pre-functionalized intermediates. For example, similar oxadiazole derivatives are synthesized via Cs₂CO₃-mediated coupling in dimethylformamide (DMF) at room temperature .

Properties

IUPAC Name

5-(1-ethylsulfonylazetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-23(19,20)18-9-12(10-18)15-16-14(17-22-15)8-11-6-4-5-7-13(11)21-2/h4-7,12H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVFLISAJOJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. This compound has been shown to interact with various enzymes and proteins, including bacterial enzymes involved in cell wall synthesis and metabolic pathways. The interaction with these enzymes often results in the inhibition of their activity, leading to the disruption of essential bacterial processes. Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress response and metabolic regulation. In bacterial cells, the compound’s inhibitory effects on key enzymes can lead to cell death or growth inhibition. In mammalian cells, it may affect signaling pathways related to inflammation and immune response.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity through competitive or non-competitive mechanisms. For example, it may bind to the active site of bacterial enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of bacterial growth and persistent modulation of gene expression in mammalian cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of active metabolites that contribute to its biological activity. Additionally, the compound can influence metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is crucial for its biological activity, as it ensures the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes.

Biological Activity

5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring which is known for its diverse biological activities. The presence of the azetidine ring and the methoxyphenyl group further enhances its pharmacological potential. The molecular formula is C13H16N2O3SC_{13}H_{16}N_2O_3S, and it has a molecular weight of 284.35 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition or modulation of their activity.
  • Receptor Binding : It potentially binds to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that similar oxadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens.

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures often display notable antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundActivity AgainstReference
This compoundStaphylococcus spp., E. coli
3-acetyl-1,3,4-oxadiazoline derivativesMRSA, Candida spp.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have been conducted to assess the cytotoxic effects on various cell lines:

Cell LineIC50 (µM)Observations
L929100Moderate toxicity observed
A549>200No significant toxicity
HepG2>200Increased cell viability at low concentrations

These findings suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, others may enhance cell viability, indicating potential therapeutic benefits.

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of substituted oxadiazoles exhibited strong bactericidal effects against resistant strains of bacteria such as MRSA. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Cytotoxicity Evaluation : Another research effort focused on the cytotoxic profiles of synthesized oxadiazole derivatives. Results indicated that certain compounds selectively targeted cancer cells while sparing normal cells, suggesting their potential utility in cancer therapy .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Ethanesulfonyl vs. Benzylsulfonyl: The target compound’s ethanesulfonyl group (C₂H₅SO₂) likely improves metabolic stability compared to bulkier aryl-sulfonyl groups (e.g., 3-methylbenzylsulfonyl in ).
  • 2-Methoxyphenylmethyl vs. 2-Methoxyethyl : The 2-methoxyphenylmethyl group in the target increases aromatic stacking interactions, which may enhance binding to enzymes like HIV-1 Vif or bacterial topoisomerases, as seen in related oxadiazoles . In contrast, the 2-methoxyethyl substituent in prioritizes solubility over aromatic interactions.

Physicochemical Properties

  • Solubility : The hydrochloride salt of 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole () has higher aqueous solubility (219.67 g/mol) than the target compound, which lacks ionizable groups.

Preparation Methods

Synthesis of 1-(Ethanesulfonyl)azetidin-3-carboxylic Acid

Step 1: Sulfonylation of Azetidine-3-ol
Azetidine-3-ol hydrochloride reacts with ethanesulfonyl chloride in a biphasic system (tetrahydrofuran/aqueous NaHCO₃) at 0–5°C for 4 hours to yield 1-(ethanesulfonyl)azetidin-3-ol.

Step 2: Oxidation to Carboxylic Acid
The hydroxyl group is oxidized using Jones reagent (CrO₃/H₂SO₄/H₂O) at 0°C, followed by neutralization to isolate 1-(ethanesulfonyl)azetidin-3-carboxylic acid (Yield: 68%).

Synthesis of 2-Methoxybenzyl Amidoxime

2-Methoxybenzyl nitrile reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours, yielding the amidoxime (Yield: 92%).

Cyclodehydration to Oxadiazole

The carboxylic acid (1.0 equiv) and amidoxime (1.1 equiv) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The mixture is stirred at room temperature for 12 hours, followed by reflux in toluene to facilitate cyclodehydration (Yield: 74%).

Mechanistic Insight :

  • EDCl activates the carboxylic acid to form an O-acylisourea intermediate.

  • Nucleophilic attack by the amidoxime’s amine forms an O-acylamidoxime.

  • Intramolecular cyclization eliminates water, yielding the 1,2,4-oxadiazole.

Synthetic Route 2: One-Pot Oxadiazole Formation

Synthesis of 1-(Ethanesulfonyl)azetidin-3-carbonitrile

Step 1: Sulfonylation as Above
Step 2: Cyanidation
1-(Ethanesulfonyl)azetidin-3-ol is treated with mesyl chloride (1.1 equiv) in dichloromethane, followed by displacement with potassium cyanide (1.5 equiv) in dimethylformamide at 60°C for 8 hours (Yield: 57%).

One-Pot Reaction with 2-Methoxybenzaldehyde

The nitrile (1.0 equiv), 2-methoxybenzaldehyde (2.2 equiv), and hydroxylamine hydrochloride (1.5 equiv) are combined in methanol with K₂CO₃ (2.0 equiv). The mixture is stirred at 80°C for 24 hours, forming the oxadiazole via sequential amidoxime formation, aldol condensation, and oxidation (Yield: 65%).

Optimization Table :

ParameterConditionYield (%)
SolventMethanol65
Temperature (°C)8065
CatalystK₂CO₃65
Alternative CatalystDBU58

Synthetic Route 3: Microwave-Assisted Cyclization

Synthesis of O-Acylamidoxime Intermediate

Prepared as in Route 1 (Section 2.3).

Microwave Cyclodehydration

The intermediate is dissolved in acetonitrile and irradiated at 150°C for 20 minutes under microwave conditions (Yield: 82%).

Advantages :

  • Reduced reaction time (20 minutes vs. 12 hours).

  • Higher yield due to controlled thermal energy delivery.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂), 4.15–4.10 (m, 1H, azetidine-H), 3.89 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, azetidine-CH₂), 2.95 (q, 2H, SO₂CH₂), 1.35 (t, 3H, CH₃).

  • ¹³C NMR : 165.8 (C=N), 158.2 (C-O), 130.5–114.7 (Ar-C), 55.2 (OCH₃), 46.1 (azetidine-C), 37.8 (SO₂CH₂), 14.5 (CH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₆H₂₀N₃O₄S [M+H]⁺: 366.1124; found: 366.1128.

Comparative Analysis of Synthetic Routes

RouteKey StepsYield (%)TimeScalability
1Carbodiimide coupling7424 hHigh
2One-pot aldehyde oxidation6524 hModerate
3Microwave cyclization820.3 hHigh

Route 3 is preferred for its efficiency, though it requires specialized equipment. Route 1 offers reliability for gram-scale synthesis.

Challenges and Mitigation Strategies

Low Yields in Cyanidation

  • Cause : Competing elimination reactions during mesylation.

  • Solution : Use milder bases (e.g., Et₃N) and lower temperatures (0°C).

Byproduct Formation in Cyclodehydration

  • Cause : Overactivation of carboxylic acid leading to triazine byproducts.

  • Solution : Optimize EDCl/HOBt stoichiometry (1:1 ratio).

Industrial Applications and Patent Landscape

The compound’s structural analogs are patented as kinase inhibitors (e.g., EP3004060B1 ) and neurodegenerative therapeutics (e.g., EP2615090A1 ), highlighting its potential in drug discovery .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; azetidine protons at δ 3.0–3.5 ppm) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine and oxadiazole rings .

How can structural ambiguities in the oxadiazole core be resolved?

Q. Advanced

  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) to validate regiochemistry .
  • NOESY Experiments : Detect spatial proximity between the azetidine and 2-methoxyphenyl groups to confirm substitution patterns .

What biological activities are associated with this compound, and how are they evaluated?

Basic
Preliminary studies suggest:

  • Anticancer Activity : IC₅₀ values in the low µM range against breast (MCF-7) and colorectal (HCT-116) cell lines .
  • Antimicrobial Potential : Disk diffusion assays show zone-of-inhibition >15 mm against S. aureus .

Methodological Note : Use MTT assays for cytotoxicity and flow cytometry (Annexin V/PI staining) to quantify apoptosis .

How do structural modifications influence bioactivity?

Advanced
Key structure-activity relationship (SAR) findings:

  • Azetidine Substituents : Ethanesulfonyl groups enhance solubility and target binding vs. methyl or acetyl derivatives .
  • Oxadiazole Modifications : Replacing 2-methoxyphenyl with electron-withdrawing groups (e.g., nitro) reduces activity, while bulkier substituents improve potency .

Q. Advanced

  • Cell Line Variability : Test compound in panels of cell lines (e.g., NCI-60) to identify context-dependent effects .
  • Mechanistic Profiling : Use RNA-seq or proteomics to uncover off-target pathways in resistant lines .

Example : In d showed activity in T47D (breast) but not A549 (lung) cells, linked to TIP47 expression levels.

What stability considerations are critical for handling this compound?

Q. Basic

  • Storage : -20°C under argon; desiccate to prevent hydrolysis of the sulfonyl group .
  • Solution Stability : Use DMSO stocks (≤10 mM); avoid aqueous buffers with pH >8.0 .

What advanced techniques are used to identify molecular targets?

Q. Advanced

  • Photoaffinity Labeling : Incorporate a photo-crosslinkable group (e.g., diazirine) to capture target proteins .
  • SPR Binding Assays : Measure real-time interactions with putative targets like TIP47 (KD ≈ 120 nM) .

How can computational modeling guide the optimization of this compound?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to predict binding poses in TIP47’s hydrophobic pocket .
  • MD Simulations : Assess conformational stability of the ethanesulfonyl-azetidine moiety over 100 ns trajectories .

Key Finding : The 2-methoxyphenyl group forms π-π interactions with Phe152 in TIP47, critical for activity .

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